2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Overview
Description
GS-9901 is a selective, orally active, and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound has shown significant potential in the treatment of non-Hodgkin’s lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis .
Preparation Methods
The synthetic route for GS-9901 involves the preparation of a substituted pyrimidine, which serves as the hinge binder. The compound is synthesized through a series of reactions, including the formation of a three-point interaction with Val828 and Glu826 . The industrial production method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
GS-9901 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: GS-9901 can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GS-9901 has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in various chemical studies involving PI3Kδ.
Biology: The compound is utilized in biological research to study signal transduction pathways and cellular functions.
Medicine: GS-9901 has shown potential in treating diseases such as non-Hodgkin’s lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
GS-9901 exerts its effects by binding to the ATP binding site of the kinase domain of PI3Kδ. The substituted pyrimidine of GS-9901 forms a three-point interaction with Val828 and Glu826, inducing a conformational change at the ATP binding site. This binding inhibits the activity of PI3Kδ, thereby affecting the signal transduction pathways involved in various cellular functions .
Comparison with Similar Compounds
GS-9901 is unique due to its high selectivity and potency as a PI3Kδ inhibitor. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor with a slightly different chemical structure and potency.
STX-478: A selective PI3Kα inhibitor used in cancer research.
YM-201636: A specific PIKfyve inhibitor with different selectivity and applications.
These compounds share similarities in their inhibitory effects on PI3K isoforms but differ in their selectivity, potency, and specific applications.
Properties
IUPAC Name |
2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSXYMOZKDUASY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1640247-87-5 | |
Record name | GS-9901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1640247875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-9901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U09Q76B8VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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